molecular formula C23H22BNO B166798 (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 131180-90-0

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No.: B166798
CAS No.: 131180-90-0
M. Wt: 339.2 g/mol
InChI Key: GXAMQZFEKIDKAP-QFIPXVFZSA-N
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Description

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral organoboron compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structure, which includes a hexahydropyrrolo ring fused with an oxazaborole ring, and three phenyl groups attached to the structure. The presence of boron in its structure makes it a valuable catalyst in various chemical reactions, particularly in the enantioselective reduction of ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of methylboronic acid with ®-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. The reaction is carried out in the presence of a solvent such as toluene, and the mixture is heated to facilitate the formation of the desired product . The reaction conditions often include maintaining the temperature at around 120°C and using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction parameters are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include borane complexes such as borane-dimethyl sulfide and borane-tetrahydrofuran.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used in substitution reactions.

Major Products

The major products formed from these reactions include enantioselective secondary alcohols from the reduction of ketones and various substituted boron compounds from substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its triphenyl substitution, which provides steric hindrance and enhances the enantioselectivity of the reactions it catalyzes. This makes it particularly effective in producing chiral alcohols with high enantiomeric purity .

Properties

IUPAC Name

(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMQZFEKIDKAP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447842
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-90-0
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 6
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

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